molecular formula C16H19NO B5151536 1-(Naphthalen-1-ylmethyl)piperidin-3-ol

1-(Naphthalen-1-ylmethyl)piperidin-3-ol

Cat. No.: B5151536
M. Wt: 241.33 g/mol
InChI Key: YEZFYEJRKPRXID-UHFFFAOYSA-N
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Description

1-(Naphthalen-1-ylmethyl)piperidin-3-ol is a tertiary amine featuring a naphthalene ring attached via a methyl group to a piperidine scaffold, with a hydroxyl group at the 3-position of the piperidine ring. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the naphthalene moiety) and hydrogen-bonding capacity (from the hydroxyl group).

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-15-8-4-10-17(12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15,18H,4,8,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZFYEJRKPRXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)piperidin-3-ol typically involves the following steps:

    Formation of Naphthalen-1-ylmethyl Chloride: This can be achieved by reacting naphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Substitution: The naphthalen-1-ylmethyl chloride is then reacted with piperidin-3-ol in the presence of a base such as sodium hydride or potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)piperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Antiviral Activity

Compound: 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol

  • Key Differences: Replaces the naphthalene group with a chloroquinoline moiety.
  • Features: The chloroquinoline group enhances binding affinity to viral proteins, while the dual piperidine rings may improve metabolic stability compared to 1-(Naphthalen-1-ylmethyl)piperidin-3-ol .

Compound: (1R,2R)-2-N-(7-Chloroquinolin-4-yl)cyclohexane-1,2-diamine

  • Key Differences: Cyclohexane backbone instead of piperidine and a 7-chloroquinoline group.
  • Biological Activity : Mimics chloroquine (CQ) in spike protein interaction but with reduced cardiotoxicity .

Sphingosine Kinase 1 (SK1) Inhibitors

Compound : 1-(4-Octylphenethyl)piperidin-3-ol (RB-019)

  • Key Differences : Contains a phenethyl group with a long alkyl chain (octyl) instead of naphthalen-1-ylmethyl.
  • Biological Activity : Selective SK1 inhibitor (6.1-fold selectivity over SK2), critical in cancer and inflammatory pathways .
  • Features : The octylphenethyl group enhances membrane permeability and target engagement, whereas the naphthalene analogue’s bulkiness may limit cellular uptake .

Neurologically Active Analogues

Compound : 1-(4-Methoxybenzyl)piperidin-3-ol

  • Key Differences : Smaller 4-methoxybenzyl group replaces naphthalene.
  • Biological Activity: Potential modulator of neurotransmitter receptors (e.g., serotonin, dopamine), suggesting applications in neurological disorders .

Anticancer Derivatives

Compound : 1-(4-Nitrophenyl)piperidin-3-ol

  • Key Differences : Nitrophenyl group instead of naphthalene.
  • Biological Activity : Exhibits anticancer activity (IC50 = 12.5 μM against breast cancer) via apoptosis induction .
  • Features : The nitro group’s electron-withdrawing nature reduces piperidine basicity, altering pharmacokinetics compared to the electron-rich naphthalene analogue .

Data Table: Key Structural and Functional Comparisons

Compound Name Aromatic Group Piperidine Substituent Biological Activity Key Features
This compound Naphthalen-1-ylmethyl 3-OH Potential antiviral (theoretical) Bulky aromatic group; moderate lipophilicity
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol 6-Chloroquinoline 3-OH, 4-piperidine SARS-CoV-2 spike interaction Dual piperidine rings; improved safety profile vs. HCQ
1-(4-Octylphenethyl)piperidin-3-ol (RB-019) 4-Octylphenethyl 3-OH SK1 inhibition (15.0-fold selective) Long alkyl chain enhances selectivity
1-(4-Methoxybenzyl)piperidin-3-ol 4-Methoxybenzyl 3-OH Neurological target modulation Methoxy group increases nucleophilicity
1-(4-Nitrophenyl)piperidin-3-ol 4-Nitrophenyl 3-OH Anticancer (IC50 = 12.5 μM) Nitro group alters reactivity and solubility

Mechanistic and Pharmacokinetic Insights

  • Aromatic Group Impact: Naphthalene: Enhances π-π stacking with hydrophobic protein pockets but may reduce solubility. Chloroquinoline/Phenethyl: Improves target specificity in viral or enzymatic contexts .
  • Hydroxyl Position : The 3-OH group in piperidine is critical for hydrogen bonding in SK1 inhibition and receptor modulation, whereas 4-OH analogues (e.g., RB-005) show reduced selectivity .

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